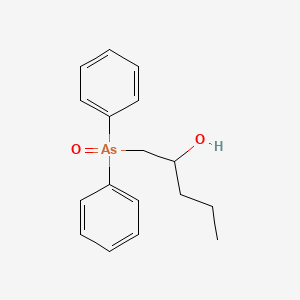
1-(Diphenylarsoryl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylarsoryl)pentan-2-ol is an organic compound that belongs to the class of organoarsenic compounds It features a pentanol backbone with a diphenylarsoryl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylarsoryl)pentan-2-ol typically involves the reaction of diphenylarsine chloride with pentan-2-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the diphenylarsine chloride. The general reaction scheme is as follows:
Ph2AsCl+C5H11OH→Ph2AsOC5H11+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylarsoryl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The arsenic center can be reduced to form different organoarsenic species.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced organoarsenic compounds.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-(Diphenylarsoryl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialized materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism of action of 1-(Diphenylarsoryl)pentan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The diphenylarsoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenylarsoryl)butan-2-ol
- 1-(Diphenylarsoryl)hexan-2-ol
- 1-(Diphenylarsoryl)propan-2-ol
Uniqueness
1-(Diphenylarsoryl)pentan-2-ol is unique due to its specific chain length and the presence of the diphenylarsoryl group. This combination of features imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Properties
CAS No. |
61025-03-4 |
|---|---|
Molecular Formula |
C17H21AsO2 |
Molecular Weight |
332.27 g/mol |
IUPAC Name |
1-diphenylarsorylpentan-2-ol |
InChI |
InChI=1S/C17H21AsO2/c1-2-9-17(19)14-18(20,15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-13,17,19H,2,9,14H2,1H3 |
InChI Key |
DMTRIPHGADRPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C[As](=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















